molecular formula C9H9ClN2O B14610289 5-chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one

5-chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one

Katalognummer: B14610289
Molekulargewicht: 196.63 g/mol
InChI-Schlüssel: SZJVKHQNOWCSIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one is a synthetic benzimidazolone derivative of significant interest in medicinal chemistry and drug discovery. This compound features a chloro substituent at the 5-position and an ethyl group at the N-1 position of the benzimidazolone scaffold, a core structure recognized as a privileged scaffold in pharmacology . The benzimidazole nucleus is an integral pharmacophore in numerous therapeutic agents, and strategic substitution at the N-1 position is a well-established strategy to enhance biological activity and optimize drug-like properties . This compound serves as a key synthetic intermediate for the development of novel bioactive molecules. Scientific research indicates that N-substituted 6-chloro-1H-benzimidazole derivatives exhibit potent antibacterial activity against clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli , with minimum inhibitory concentration (MIC) values as low as 2 µg/mL . Furthermore, such derivatives have demonstrated promising anticancer activity across a panel of human cancer cell lines, inducing apoptosis and showing IC50 values comparable to some established chemotherapeutic agents . The mechanism of action for these activities is multifaceted but is predicted to involve molecular interactions with critical biological targets such as dihydrofolate reductase (DHFR), a key enzyme in folate metabolism . Please Note: This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

Molekularformel

C9H9ClN2O

Molekulargewicht

196.63 g/mol

IUPAC-Name

6-chloro-3-ethyl-1H-benzimidazol-2-one

InChI

InChI=1S/C9H9ClN2O/c1-2-12-8-4-3-6(10)5-7(8)11-9(12)13/h3-5H,2H2,1H3,(H,11,13)

InChI-Schlüssel

SZJVKHQNOWCSIC-UHFFFAOYSA-N

Kanonische SMILES

CCN1C2=C(C=C(C=C2)Cl)NC1=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Nucleophilic Substitution with Ethyl Halides

The most widely reported method involves alkylation of 5-chloro-1H-benzimidazol-2(3H)-one using ethyl bromide or iodide in the presence of a base.

Procedure :

  • Reactants :
    • 5-Chloro-1H-benzimidazol-2(3H)-one (1.0 eq)
    • Ethyl bromide (1.5 eq)
    • Potassium carbonate (2.2 eq)
    • Tetra-n-butylammonium bromide (TBAB, 0.1 eq) as a phase-transfer catalyst
    • Solvent: Dimethylformamide (DMF)
  • Conditions :

    • Stir at room temperature for 6–8 hours.
    • Filter to remove salts, concentrate under reduced pressure, and purify via silica gel chromatography (ethyl acetate/hexane, 1:2).
  • Yield : 34–48%.

Mechanism :
The base deprotonates the N–H group of the benzimidazolone, enabling nucleophilic attack on the ethyl halide. TBAB enhances reactivity by solubilizing inorganic ions in the organic phase.

Microwave-Assisted Alkylation

Microwave irradiation improves reaction efficiency and reduces time.

Procedure :

  • Reactants :
    • 5-Chloro-1H-benzimidazol-2(3H)-one (1.0 eq)
    • Ethyl iodide (1.2 eq)
    • Cesium carbonate (2.5 eq)
    • Solvent: Acetonitrile
  • Conditions :

    • Irradiate at 150 W, 100°C, for 20 minutes.
    • Quench with water, extract with dichloromethane, and evaporate.
  • Yield : 62% (compared to 34% for conventional heating).

Cyclization of 4-Chloro-N-ethyl-o-phenylenediamine

Carbonylative Cyclization with Urea

This method constructs the benzimidazolone ring de novo from an ethyl-substituted diamine.

Procedure :

  • Reactants :
    • 4-Chloro-N-ethyl-o-phenylenediamine (1.0 eq)
    • Urea (2.0 eq)
    • Hydrochloric acid (conc., catalytic)
  • Conditions :

    • Reflux in ethanol at 80°C for 12 hours.
    • Neutralize with ammonia, filter, and recrystallize from ethanol.
  • Yield : 70–77%.

Mechanism :
Urea acts as a carbonyl source, facilitating cyclization via intramolecular nucleophilic attack and elimination of ammonia.

Phosgene-Mediated Cyclization

For higher yields, phosgene (or triphosgene) introduces the carbonyl group efficiently.

Procedure :

  • Reactants :
    • 4-Chloro-N-ethyl-o-phenylenediamine (1.0 eq)
    • Triphosgene (0.33 eq)
    • Solvent: Tetrahydrofuran (THF)
  • Conditions :

    • Stir at 0°C for 1 hour, then warm to room temperature for 3 hours.
    • Quench with aqueous sodium bicarbonate, extract with ethyl acetate, and concentrate.
  • Yield : 85%.

Comparative Analysis of Methods

Method Starting Material Conditions Yield Advantages Limitations
Alkylation with EtBr 5-Chloro-1H-benzimidazol-2(3H)-one RT, 6–8 hours 34–48% Simple, scalable Moderate yield
Microwave Alkylation 5-Chloro-1H-benzimidazol-2(3H)-one 100°C, 20 minutes 62% Fast, energy-efficient Specialized equipment required
Urea Cyclization 4-Chloro-N-ethyl-o-phenylenediamine Reflux, 12 hours 70–77% High yield, avoids alkylation step Requires diamine synthesis
Phosgene Cyclization 4-Chloro-N-ethyl-o-phenylenediamine 0°C to RT, 4 hours 85% Highest yield, fast Toxicity of phosgene

Characterization and Spectral Data

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 1.35 (t, J = 7.2 Hz, 3H, CH2CH3)
    • δ 4.12 (q, J = 7.2 Hz, 2H, NCH2)
    • δ 7.25–7.45 (m, 3H, aromatic)
    • δ 10.45 (s, 1H, NH, exchangeable).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C–N stretch).

Industrial-Scale Considerations

  • Cost-Effectiveness : The urea cyclization route is preferred for large-scale production due to low reagent costs and high yields.
  • Safety : Phosgene-based methods require stringent safety protocols, making alkylation or microwave methods more feasible for pilot plants.

Analyse Chemischer Reaktionen

Types of Reactions

6-chloro-3-ethyl-1H-benzimidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-one derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Wissenschaftliche Forschungsanwendungen

6-chloro-3-ethyl-1H-benzimidazol-2-one has numerous applications in scientific research:

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Substituent-Driven Activity Variations

The biological activity of benzoimidazolone derivatives is highly dependent on substitutions at positions 1, 3, and 3. Below is a comparative analysis of key analogues:

Structural and Functional Insights

Position 5 Modifications: Chlorine (Target Compound): Enhances electrophilicity and is critical for binding in enzyme inhibitors like PLD1/2. Halogenation at this position is common in kinase and phospholipase inhibitors . Sulfonamide (5b): Introduced in antitumor derivatives, sulfonamide groups improve solubility and hydrogen-bonding capacity, contributing to potent cytotoxicity (IC₅₀ = 2.6–9 µM against A549, HCC1937, and MDA-MB-468 cells) . Nitro Groups (Energetic Derivative): Replace chlorine in non-therapeutic applications, increasing detonation velocity (7.78 km/s vs. TNT’s 7.21 km/s) .

Position 1 Substituents :

  • Ethyl Group (Target Compound) : Balances lipophilicity and steric bulk, optimizing bioavailability compared to bulkier groups like benzyl or piperidinyl .
  • Benzyl/Piperidinyl (Halopemide) : Increases target selectivity for PLD isoforms but may reduce metabolic stability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one, and how can their efficiency be optimized?

  • Answer : The synthesis typically involves alkylation of the benzimidazolone core. For example, reacting 1H-benzo[d]imidazol-2(3H)-one with ethyl bromide in the presence of tetra-nn-butylammonium bromide (TBAB) as a phase-transfer catalyst under mild conditions (40–60°C, 6–12 hours) yields the target compound. Optimization includes adjusting molar ratios (1:1.2 for benzimidazolone:alkylating agent), solvent selection (e.g., DMF or acetone), and post-reaction purification via recrystallization from ethanol/water mixtures . For derivatives with longer alkyl chains (e.g., nonyl or dodecyl), similar methods are scalable, but reaction times may increase to 24 hours for complete conversion .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Answer : Key techniques include:

  • 1^1H and 13^{13}C NMR : To confirm substitution patterns and alkyl chain integration (e.g., ethyl group signals at δ ~1.2–1.4 ppm for CH3_3 and δ ~4.0–4.3 ppm for CH2_2) .
  • IR spectroscopy : Detection of carbonyl (C=O) stretching vibrations at ~1700–1750 cm1^{-1} and N-H bonds at ~3200 cm1^{-1} .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+^+ at m/z 211.05 for C9_9H9_9ClN2_2O) .
  • Elemental analysis : Confirms purity (>95%) and stoichiometry .

Q. What are the key considerations in selecting reaction conditions for N-alkylation of benzimidazolone derivatives?

  • Answer : Critical factors include:

  • Catalyst : TBAB enhances reactivity in biphasic systems .
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature : Moderate heating (40–60°C) balances reaction rate and side-product formation.
  • Alkylating agent : Ethyl bromide is preferred for short-chain derivatives; longer chains (e.g., dodecyl bromide) require extended reaction times .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Answer : Contradictions (e.g., ambiguous NMR signals or IR peaks) are addressed by:

  • Cross-validation : Combining X-ray crystallography (definitive bond-length/angle data) with NMR/IR .
  • Computational modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict spectroscopic profiles and optimize geometries .
  • Comparative analysis : Reference to structurally similar compounds (e.g., 5-chloro-1-nonyl derivatives) to identify consistent spectral patterns .

Q. What crystallographic approaches are recommended for determining the three-dimensional structure, and how does SHELX software facilitate this?

  • Answer : Single-crystal X-ray diffraction is the gold standard. Key steps include:

  • Data collection : High-resolution (<1.0<1.0 Å) data using Mo-Kα radiation.
  • Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen-bonding networks .
  • Handling challenges : SHELXD/SHELXE resolve twinned data or partial disorder in alkyl chains . For example, the ethyl group in 5-chloro-1-ethyl derivatives shows rotational disorder, modeled using split positions .

Q. How to design experiments to evaluate the compound's cytotoxicity using in vitro models?

  • Answer :

  • Cell lines : Use human cancer lines (e.g., MDA-MB-231) for SRB assays, which quantify cell viability via protein content .
  • Dose-response : Test concentrations (e.g., 0.1–100 µM) over 48–72 hours; calculate GI50_{50} values.
  • Controls : Include untreated cells and reference drugs (e.g., chloroquine) .
  • Mechanistic studies : Combine with apoptosis assays (Annexin V/PI staining) to differentiate cytostatic vs. cytotoxic effects.

Q. What strategies are effective in studying metabolic stability and potential metabolites?

  • Answer :

  • In vitro models : Incubate with liver microsomes (human/rat) and NADPH cofactors at 37°C for 1–4 hours .
  • Analytical methods : LC-MS/MS (Q-TOF) identifies metabolites via accurate mass shifts (e.g., +16 Da for hydroxylation) .
  • Metabolite prediction : Compare with structurally related drugs like domperidone, where 5-chloro derivatives undergo oxidative dealkylation or piperidine ring modification .

Q. How can researchers address low yields in multi-step synthesis routes involving nitration reactions?

  • Answer : For nitro derivatives (e.g., 5-amino-1,3,6-trinitro analogs):

  • Protection/deprotection : Use acetyl groups to shield reactive sites during nitration (H2_2SO4_4/HNO3_3, 0°C), improving yield from 11% to 48% .
  • Step monitoring : TLC/HPLC tracks intermediate purity; repurify before subsequent steps.
  • Alternative nitrating agents : Acetyl nitrate or NO2_2BF4_4 reduces side reactions in sensitive substrates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.